1,6-dimethyl-N-[1-(4-methylbenzyl)-1H-pyrazol-4-yl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
1,6-DIMETHYL-N~4~-[1-(4-METHYLBENZYL)-1H-PYRAZOL-4-YL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound with a unique structure that combines pyrazole and pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-DIMETHYL-N~4~-[1-(4-METHYLBENZYL)-1H-PYRAZOL-4-YL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and pyridine intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include hydrazine, aldehydes, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to increase yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
1,6-DIMETHYL-N~4~-[1-(4-METHYLBENZYL)-1H-PYRAZOL-4-YL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazole and pyridine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pH to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce alkyl or aryl groups.
Scientific Research Applications
1,6-DIMETHYL-N~4~-[1-(4-METHYLBENZYL)-1H-PYRAZOL-4-YL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 1,6-DIMETHYL-N~4~-[1-(4-METHYLBENZYL)-1H-PYRAZOL-4-YL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s effects are mediated through pathways that involve binding to active sites or altering protein conformation.
Comparison with Similar Compounds
Similar Compounds
- 1,6-DIMETHYL-N~4~-[1-(4-METHYLBENZYL)-1H-PYRAZOL-4-YL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE
- N,N-dimethyl-N-(4-methylbenzyl)-1,2-ethanediamine dihydrochloride
- 1,4-dimethylbenzene
Uniqueness
1,6-DIMETHYL-N~4~-[1-(4-METHYLBENZYL)-1H-PYRAZOL-4-YL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its specific combination of pyrazole and pyridine rings, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C20H20N6O |
---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
1,6-dimethyl-N-[1-[(4-methylphenyl)methyl]pyrazol-4-yl]pyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C20H20N6O/c1-13-4-6-15(7-5-13)11-26-12-16(9-22-26)24-20(27)17-8-14(2)23-19-18(17)10-21-25(19)3/h4-10,12H,11H2,1-3H3,(H,24,27) |
InChI Key |
IUBZYUFYNICBDN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=C(C=N2)NC(=O)C3=C4C=NN(C4=NC(=C3)C)C |
Origin of Product |
United States |
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